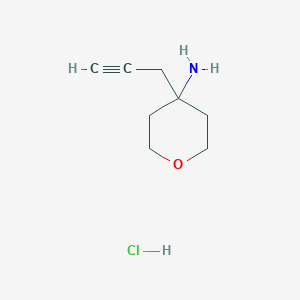

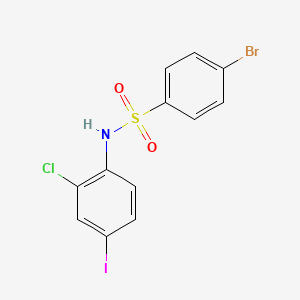

4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial and Antiproliferative Agents

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are structurally similar to your compound, have been synthesized and studied for their antimicrobial and anticancer activities .

Methods of Application or Experimental Procedures

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes

The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Infrared Spectral Data Analysis

Specific Scientific Field

Spectroscopy

Summary of the Application

Infrared (IR) spectroscopy is used to characterize compound and solvent interactions. In this research, experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde, a compound similar to yours, were performed .

Methods of Application or Experimental Procedures

The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated. The reliability of a suitable theoretical model for the solvent effect was evaluated using experimental data .

Results or Outcomes

The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .

Antibacterial Activity of Hybrid Antimicrobials

Summary of the Application

Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy. In this work, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which are structurally similar to your compound, have been synthesized .

Methods of Application or Experimental Procedures

These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .

Results or Outcomes

Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .

Synthesis and Molecular Structure Analysis

Specific Scientific Field

Molecular Chemistry

Summary of the Application

Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives, which are structurally similar to your compound, have been synthesized .

Methods of Application or Experimental Procedures

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties .

Results or Outcomes

The synthesized compounds were evaluated for their anticancer activity .

Propiedades

IUPAC Name |

4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClINO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(15)7-11(12)14/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVQJULZKXSFHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)I)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClINO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2781793.png)

![2-[3-(3,4-Dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2781796.png)

![N-Methyl-1-(6-phenylpyridazin-3-yl)-N-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2781797.png)

![ethyl 4-[5-[(E)-2-cyano-3-(2-methoxy-4-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2781798.png)

![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-amine](/img/structure/B2781801.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2781806.png)

![N1-((4-hydroxychroman-4-yl)methyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2781808.png)

![Methyl 4-[(4-ethylphenyl)methoxy]benzoate](/img/structure/B2781810.png)